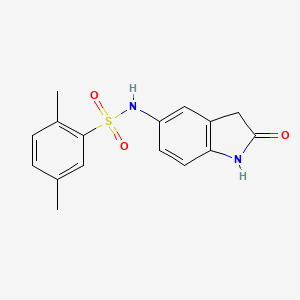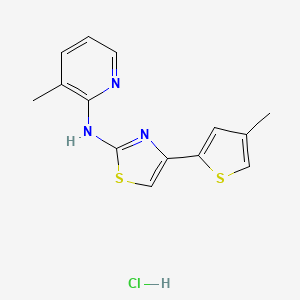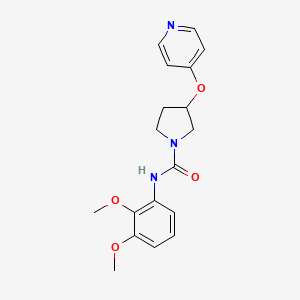
5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a synthetic molecule that appears to be designed for interaction with biological targets, potentially acting on G protein-coupled receptors (GPCRs). The structure suggests that it may have affinity for dopaminergic receptors, which are a type of GPCR, due to the presence of a piperazine moiety, which is a common feature in molecules targeting these receptors .
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, the synthesis of related compounds involves multi-component reactions. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile can be used to synthesize substituted pyrazolopyrans . This method, which can be performed chemically or electrochemically, might be adaptable for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes several key functional groups: a pyrazole ring, a pyrimidine ring, and a piperazine ring, all of which are connected through a pyrrolidinone moiety. The pyrazole and pyrimidine rings are heterocyclic compounds that often contribute to the binding affinity and selectivity of a molecule towards its biological target . The piperazine ring is a feature that is recognized by aminergic GPCRs, suggesting that this compound could interact with these receptors .
Chemical Reactions Analysis
The compound likely participates in typical reactions associated with its functional groups. The piperazine ring might undergo alkylation, acylation, or sulfonation, which are common reactions for such structures. The pyrazole and pyrimidine rings could be involved in nucleophilic substitution reactions or could act as ligands in coordination chemistry due to the presence of nitrogen atoms capable of donating electron density .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of multiple nitrogen atoms suggests that it could exhibit basic properties and form salts with acids. The molecule's solubility in organic solvents or water would depend on the presence of polar or nonpolar regions within the structure. The lipophilicity of the molecule could be adjusted by modifying the substituents on the aromatic rings, which could, in turn, affect its pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Catalytic Applications
Hybrid catalysts have been crucial for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are structurally related to the queried compound. These scaffolds are key precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diverse catalysts like organocatalysts, metal catalysts, and nanocatalysts facilitates the development of lead molecules, highlighting the compound's relevance in catalytic applications and synthetic chemistry (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Significance
Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to the pyrazole and pyrimidine components of the queried compound, exhibit a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structural activity relationship (SAR) studies around these scaffolds have drawn significant attention, underscoring their potential in drug development (Cherukupalli et al., 2017).
Potential Therapeutic Applications
- The diversity and flexibility of the pyrrolidine ring, another core component, have been extensively explored in drug discovery for treating various diseases due to its significant influence on the pharmacophore space and 3D structure of molecules. This component’s versatility underscores the potential of the queried compound in novel therapeutic applications (Li Petri et al., 2021).
- Piperazine derivatives, part of the compound's structure, have been extensively utilized in therapeutic applications, including CNS agents, anticancer, cardio-protective agents, and more, reflecting the broad therapeutic potential and versatility of the queried compound in drug design (Rathi et al., 2016).
Propiedades
IUPAC Name |
5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c24-15-3-2-12(20-15)16(25)22-8-6-21(7-9-22)13-10-14(18-11-17-13)23-5-1-4-19-23/h1,4-5,10-12H,2-3,6-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPVYIUZBAPTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)
![8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531274.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2531279.png)


![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)
![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)
![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)